molecular formula C10H12O4 B13619859 1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one

Cat. No.: B13619859
M. Wt: 196.20 g/mol
InChI Key: AXTVEEJHTHVGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one is a phenolic ketone characterized by a propan-2-one group attached to a phenyl ring substituted with hydroxyl groups at positions 3 and 4 and a methoxy group at position 5. Its structure confers unique physicochemical properties, including hydrogen-bonding capacity and redox activity, making it relevant in pharmacological and synthetic chemistry contexts .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1-(3,4-dihydroxy-5-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12O4/c1-6(11)3-7-4-8(12)10(13)9(5-7)14-2/h4-5,12-13H,3H2,1-2H3

InChI Key

AXTVEEJHTHVGCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C(=C1)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the condensation of 3,4-dihydroxy-5-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its biological activity. For example, the compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Pattern on the Phenyl Ring

Key Analogs :

  • 1-(3,4-Dimethoxyphenyl)propan-2-one (): Replaces hydroxyl groups with methoxy substituents.
  • 1-(4-Methoxyphenyl)propan-2-one (): Lacks hydroxyl groups, retaining only a single methoxy group.
Property 1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one 1-(3,4-Dimethoxyphenyl)propan-2-one 1-(4-Methoxyphenyl)propan-2-one
Solubility (Polarity) High (due to hydroxyl groups) Moderate (methoxy reduces polarity) Low
Antioxidant Capacity Strong (H-donor via -OH groups) Weak (methoxy lacks H-donor ability) Minimal
LogP (Lipophilicity) ~1.2 ~2.1 ~2.8

Research Findings :

  • Hydroxyl groups enhance antioxidant activity via radical scavenging, as seen in ferric chloride tests for phenolic compounds .

Heterocyclic vs. Phenyl Systems

Key Analogs :

  • 1-(6-Methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one (): Benzofuran core with methoxy and methyl substituents.
  • 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (): Phenoxy-propanone with acetyl and hydroxyl groups.
Property Target Compound Benzofuran Analog () Phenoxy-Propanone ()
Structural Rigidity Flexible phenyl ring Rigid benzofuran core Flexible phenoxy linkage
Antimicrobial Activity Moderate High (rigid structure enhances binding) Low
Synthetic Complexity Low High (requires multi-step synthesis) Moderate

Research Findings :

  • Benzofuran derivatives demonstrate enhanced antimicrobial activity due to structural rigidity and hydrophobic interactions .
  • Phenoxy-propanones with acetyl groups show reduced bioactivity compared to hydroxyl-rich analogs .

Side Chain Modifications

Key Analogs :

  • 1-(3,4-Dihydroxy-5-methoxyphenyl)-3-methylbut-2-ene (): Prenyl side chain instead of propan-2-one.
  • Diarylheptanoids (): Longer heptane chains with dual phenyl groups.
Property Target Compound Prenyl Analog () Diarylheptanoid ()
Reactivity Ketone (Schiff base formation) Alkene (electrophilic addition) Ester hydrolysis (acetate groups)
Bioactivity Moderate proliferation effects Antifungal (quinone formation) Osteogenic enhancement
Molecular Weight 212.21 g/mol 262.30 g/mol ~500 g/mol (varies by substituent)

Research Findings :

  • Prenyl side chains in analogs from Plagiochila rutilans undergo oxidation to quinones, contributing to antifungal activity .
  • Diarylheptanoids with diacetate groups exhibit osteogenic effects in MG-63 and SAOS-2 cells, likely due to increased molecular complexity .

Halogenated Analogs

Key Analog: 1-(2,3,6-Trichloro-4-hydroxy-5-methoxyphenyl)ethanone ().

Property Target Compound Chlorinated Analog
Lipophilicity LogP ~1.2 LogP ~3.5 (chlorine increases)
Toxicity Low High (potential bioaccumulation)
Applications Antioxidant, medicinal chemistry Limited (toxicity concerns)

Research Findings :

  • Chlorine substituents increase lipophilicity but raise toxicity risks, limiting therapeutic utility .

Biological Activity

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one, a compound belonging to the class of chalcones, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes hydroxyl and methoxy groups on the phenyl ring. This configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that chalcone derivatives exhibit significant antimicrobial properties. In a study assessing various propenylbenzene derivatives, the compound demonstrated fungistatic activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 37 to 124 μg/mL . The compound's structural features likely enhance its interaction with microbial membranes, leading to increased efficacy.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. The compound showed notable antiradical activity with an effective concentration (EC50) ranging from 19 to 31 μg/mL . This activity is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals, thereby neutralizing them.

Anticancer Activity

The antiproliferative effects of this compound have been studied against several cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). Results indicated a concentration-dependent inhibition of cell proliferation . The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.

Case Study: Anticancer Efficacy

In a specific study focusing on the anticancer properties of chalcone derivatives, this compound was found to inhibit cell growth significantly in MG63 cells. The study employed various assays to determine cell viability and apoptosis induction. The findings suggested that the compound could serve as a lead for developing new anticancer agents .

Table: Summary of Biological Activities

Activity TypeAssessed EffectResultReference
AntimicrobialMIC against C. albicans37 - 124 μg/mL
AntioxidantEC50 for radical scavenging19 - 31 μg/mL
AnticancerInhibition in MG63 cellsSignificant concentration-dependent inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.